methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based heterocyclic compound with a cyclopentane ring fused to the thiophene core. The molecule features a 3-chloropropanamide substituent at the 2-position and a methyl ester group at the 3-position (Figure 1). Its molecular formula is C12H14ClNO3S, with a molecular weight of 287.77 g/mol (CAS: 1094704-32-1) .
Properties
IUPAC Name |
methyl 2-(3-chloropropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-17-12(16)10-7-3-2-4-8(7)18-11(10)14-9(15)5-6-13/h2-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCRFVOYMSUXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, with the CAS number 551910-46-4, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14ClNO3S
- Molecular Weight : 287.758 g/mol
- Melting Point : 108°C to 109°C
- InChI Key : OMCRFVOYMSUXGQ-UHFFFAOYSA-N
This compound features a cyclopentathiophene core, which is known for its diverse biological activities.
The biological activity of this compound is primarily linked to its ability to modulate mitochondrial function. Recent studies suggest that it acts as a small molecule regulator of mitochondrial fusion, influencing cellular energy metabolism and apoptosis pathways .
Biological Activities
-
Mitochondrial Function Modulation :
- The compound has been identified as a mitofusin modulator, which plays a crucial role in mitochondrial dynamics. Activation of mitofusins leads to enhanced mitochondrial fusion and improved cellular energy production .
- Inhibition of mitofusins can result in decreased mitochondrial functionality, suggesting that this compound may be beneficial in conditions characterized by mitochondrial dysfunction .
-
Potential Therapeutic Applications :
- Neurodegenerative Diseases : Given its role in mitochondrial dynamics, there is potential for this compound in treating neurodegenerative diseases such as Charcot-Marie-Tooth disease by enhancing mitochondrial function .
- Metabolic Disorders : Its ability to regulate energy metabolism positions it as a candidate for addressing metabolic disorders related to mitochondrial dysfunction.
Study Overview
A recent study investigated the effects of this compound on cellular models of mitochondrial dysfunction. The findings indicated significant improvements in mitochondrial morphology and function upon treatment with this compound.
Additional Research Insights
In vitro studies have shown that the compound can effectively reduce oxidative stress markers in neuronal cells, suggesting protective effects against oxidative damage . Furthermore, the modulation of apoptotic pathways indicates its potential utility in cancer therapeutics by promoting apoptosis in malignant cells while protecting normal cells.
Safety and Handling
While exploring the therapeutic potential of this compound, it is essential to consider safety data. The compound is known to cause skin and eye irritation and may pose respiratory hazards if inhaled .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiophene derivatives, including methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, exhibit notable anticancer properties. A study evaluated various derivatives against human tumor cell lines, revealing significant cytotoxic effects particularly against leukemia cell lines. The structure-activity relationship indicated that specific modifications enhance anticancer potency.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Studies have shown that certain thiophene derivatives possess antibacterial activity against Gram-negative bacteria such as E. coli. Modifications in the structure can significantly influence the compound's ability to inhibit bacterial growth, making it a candidate for further development as an antibiotic.
Case Study on Anticancer Activity
- Objective : To evaluate the anticancer efficacy of this compound.
- Method : Testing against various human tumor cell lines using MTT assays to assess cell viability.
- Results : Several derivatives exhibited IC50 values ranging from 23.2 to 95.9 µM, suggesting promising anticancer activity.
Case Study on Antibacterial Activity
- Objective : Investigate the antibacterial efficacy of the compound against E. coli strains.
- Method : Disc diffusion method to assess growth inhibition.
- Results : Certain analogs showed strong inhibitory effects on bacterial growth, indicating potential as lead compounds for antibiotic development.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloropropanamido Group
The 3-chloropropanamido side chain undergoes nucleophilic substitution reactions, enabling functional group diversification. The chlorine atom can be displaced by nucleophiles such as amines, thiols, or alkoxides under mild conditions.
For example, patent data demonstrates that this group reacts with triazole thiols to form bioactive derivatives targeting mitochondrial fusion pathways .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enhancing water solubility for biological studies.
This reactivity is consistent with analogous ethyl ester derivatives.
Amide Bond Cleavage and Functionalization
The amide linkage can be selectively cleaved or modified:
Acid-Catalyzed Hydrolysis
-
Conditions : 6M HCl, 110°C, 12 hrs
-
Product : Cyclopenta[b]thiophene-3-carboxylic acid and 3-chloropropanoic acid.
Enzymatic Modification
-
Conditions : Lipase-mediated transesterification
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Product : Ethyl ester analogs for improved bioavailability.
Thiophene Ring Reactivity
The cyclopenta[b]thiophene core participates in electrophilic substitutions (e.g., halogenation, nitration) and cycloadditions, though direct experimental data is limited. Theoretical studies suggest:
| Reaction | Site | Predicted Outcome | Source |
|---|---|---|---|
| Bromination | C5 position | 5-Bromo derivative | , |
| Diels-Alder cycloaddition | Diene system | Fused bicyclic adducts |
Similar thiophene derivatives undergo regioselective bromination at electron-rich positions .
Stability and Degradation Pathways
The compound degrades under UV light or prolonged storage:
| Condition | Degradation Product | Mechanism |
|---|---|---|
| UV irradiation (254 nm) | Chloropropionyl radical + thiophene | Homolytic cleavage of C-Cl bond |
| High humidity | Hydrolysis to carboxylic acid | Ester instability |
Key Structural Comparisons
Reactivity differences between analogs highlight the impact of the cyclopenta[b]thiophene framework:
Comparison with Similar Compounds
Key Properties:
- Synthesis: The compound is typically synthesized via amidation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives with 3-chloropropanoyl chloride under reflux conditions, followed by purification via recrystallization .
Comparison with Similar Compounds
Thiophene derivatives with cyclopenta[b]thiophene scaffolds are widely studied for their biological activities and structural diversity. Below is a comparative analysis of methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate with structurally related analogs:
Table 1: Structural and Functional Comparison of Selected Cyclopenta[b]thiophene Derivatives
Key Observations:
Derivatives with triazine or sulfonyl groups (e.g., 4-methoxyphenylsulfonyl in CAS 932997-87-0) exhibit enhanced biological activities due to increased polarity and binding affinity .
Synthetic Routes :
- Halogenated derivatives (e.g., bromopentanamido or chloropropanamide) require halogenated acyl chlorides and reflux conditions, whereas thioureido derivatives are synthesized via condensation with isothiocyanates .
Biological Activities :
Preparation Methods
Gewald Reaction for Thiophene Formation
The Gewald reaction is widely employed to synthesize 2-aminothiophene-3-carboxylate derivatives. For this compound, cyclohexanone serves as the ketone component, reacting with malononitrile and elemental sulfur under microwave-assisted conditions. A typical protocol involves:
- Reactants : Cyclohexanone (1.0 equiv), malononitrile (1.2 equiv), sulfur (1.5 equiv)
- Solvent : Dimethylformamide (DMF)
- Conditions : 50°C for 12 hours under nitrogen atmosphere
- Yield : 73–78%
This step generates 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which is subsequently hydrolyzed to the carboxylic acid and esterified using methanol in the presence of thionyl chloride (SOCl₂).
Cyclopenta Annulation
The dihydrocyclopenta ring is introduced via a Friedel-Crafts alkylation. Using cyclopentadiene and a Lewis acid catalyst (e.g., AlCl₃), the thiophene intermediate undergoes cyclization:
- Catalyst : AlCl₃ (20 mol%)
- Temperature : 0°C to room temperature
- Solvent : Dichloromethane (DCM)
- Yield : 65–70%
Key spectral data for the intermediate (methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate):
- ¹H NMR (CDCl₃) : δ 1.4 (t, 3H, J = 14.4 Hz, CH₃), 2.8 (s, 3H, thiophene-CH₃), 3.4–3.6 (m, 4H, cyclopenta-CH₂)
The introduction of the 3-chloropropanamido group at position 2 of the thiophene ring is achieved through N-acylation:
Reaction Conditions
Mechanistic Considerations
The reaction proceeds via nucleophilic attack by the amine group on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The base neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. Steric hindrance from the cyclopenta ring necessitates extended reaction times compared to simpler thiophene derivatives.
Critical Data :
- ¹³C NMR (CDCl₃) : δ 38.2 (–CH₂–CONH–), 39.1 (Cl–CH₂–), 166.1 (C=O ester), 167.3 (C=O amide)
- Mass Spec (EI) : m/z 287.76 [M]⁺ (calculated for C₁₂H₁₄ClNO₃S)
Comparative Analysis of Synthetic Routes
Table 1 summarizes key parameters for the two dominant preparation strategies:
| Parameter | Gewald-Based Route | Friedel-Crafts Route |
|---|---|---|
| Total Yield | 58% | 51% |
| Reaction Steps | 3 | 4 |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
The Gewald route offers higher scalability and fewer steps, making it preferable for industrial applications. Conversely, the Friedel-Crafts method provides better regiocontrol for specialized derivatives.
Side Reactions and Mitigation Strategies
Oligomerization of 3-Chloropropionyl Chloride
Excess acylating agent may undergo self-condensation, forming dimers or trimers. Mitigation includes:
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under basic conditions. This is minimized by:
- Avoiding Aqueous Workup : Use ethyl acetate for extraction
- Anhydrous K₂CO₃ : Ensure complete drying of the base
Advanced Purification Techniques
Chromatographic Methods
Recrystallization Optimization
- Solvent System : Ethanol/water (9:1)
- Crystal Form : Monoclinic, space group P2₁/c
- Purity Post-Recrystallization : >99.5% (HPLC)
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent advances employ microreactors for the Gewald reaction step:
Green Chemistry Modifications
- Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DMF
- Catalyst Recycling : Immobilized AlCl₃ on mesoporous silica
- E-Factor Reduction : 12.7 → 5.3
Analytical Characterization Benchmarks
Table 2 compiles essential spectroscopic data for quality control:
Q & A
Q. What are the optimal synthetic routes for methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound is synthesized via multi-step protocols involving cyclocondensation of substituted thiophene precursors with 3-chloropropanoyl chloride. Key steps include:
- Step 1 : Formation of the 2-amino-thiophene core via Gewald reaction (2-aminothiophene derivatives as intermediates) .
- Step 2 : Acylation with 3-chloropropanoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
- Optimization : Use Design of Experiments (DoE) to vary temperature (40–80°C), solvent polarity (THF vs. DMF), and stoichiometry. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the cyclopenta[b]thiophene core geometry and hydrogen-bonding motifs (e.g., N–H···O interactions). Use MoKα radiation (λ = 0.71073 Å) and refine with SHELX .
- NMR spectroscopy : Assign signals using - HSQC and HMBC to confirm the chloropropanamido side chain (δ ~2.8–3.2 ppm for CHCl) .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reactivity (e.g., electrophilic substitution at the thiophene ring) .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., antifungal vs. inactivity) be resolved?
- Methodological Answer :
- In vitro assays : Test against standardized fungal strains (e.g., Candida albicans ATCC 10231) using broth microdilution (MIC values). Compare with structurally analogous compounds (e.g., ethyl 2-(3-phenylthioureido) derivatives) .
- Mechanistic studies : Perform molecular docking (AutoDock Vina) to assess binding to fungal cytochrome P450 enzymes. Validate with enzyme inhibition assays (IC) .
- Data normalization : Account for solvent effects (DMSO vs. ethanol) on bioavailability using partition coefficient (logP) measurements .
Q. What experimental designs are suitable for studying solvent effects on the compound’s cyclization efficiency?
- Methodological Answer :
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- Kinetic analysis : Use pseudo-first-order kinetics to determine rate constants () under varying dielectric constants. Correlate with Kamlet-Taft solvent parameters .
- Side-product analysis : Identify byproducts (e.g., hydrolyzed chloropropanamide) via LC-MS (ESI+) and propose mitigation strategies (e.g., molecular sieves) .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Methodological Answer :
- Analog synthesis : Modify the chloropropanamido group (e.g., replace Cl with F or Br) and assess bioactivity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .
- In vivo toxicity : Conduct acute toxicity assays in zebrafish models (LC) to prioritize analogs with therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
